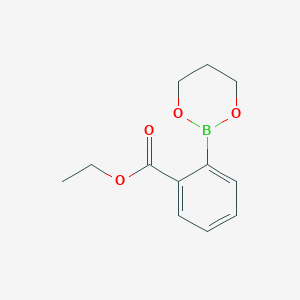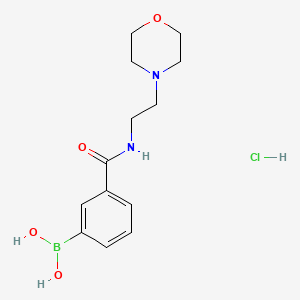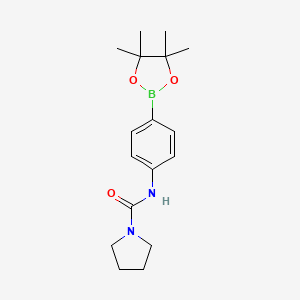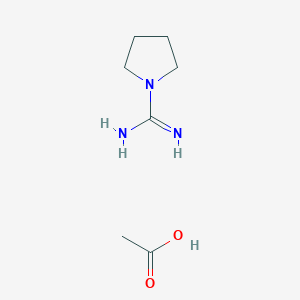
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride
Descripción general
Descripción
“3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride” is a chemical compound with a molecular weight of 258.69 . Its IUPAC name is 3-(1-methyl-1H-tetraazol-5-yl)benzenesulfonyl chloride .
Synthesis Analysis
The synthesis of 1H-tetrazole compounds, which includes “3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride”, can be achieved from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis
The InChI code for “3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride” is 1S/C8H7ClN4O2S/c1-13-8(10-11-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride” include a molecular weight of 258.69 . Its IUPAC name is 3-(1-methyl-1H-tetraazol-5-yl)benzenesulfonyl chloride .Aplicaciones Científicas De Investigación
Synthesis and Material Science Applications
Sulfonyl chloride compounds, including those with complex aromatic systems, are pivotal in the synthesis of various organic molecules. They serve as intermediates in the preparation of sulfonamides and sulfonyl derivatives, which are crucial for developing pharmaceuticals, agrochemicals, and dyes. For example, the synthesis of 5,5′-Methylene-bis(benzotriazole) showcases the importance of such compounds in creating metal passivators and light-sensitive materials. This process exemplifies green chemistry principles, highlighting efficiency and environmental friendliness (Gu, Yu, Zhang, & Xu, 2009).
Chemical Modification and Biopolymers
The chemical modification of natural polymers illustrates another application area. For instance, the modification of xylan into biopolymer ethers and esters with specific properties demonstrates the versatility of sulfonyl chloride compounds in creating materials with tailored functionalities. These modifications can significantly impact various industries, including paper manufacturing and drug delivery, by forming materials like spherical nanoparticles for targeted applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental and Safety Considerations
While focusing on synthesis and applications, it's also critical to consider the environmental and safety aspects of chemical compounds. The use of biocidal agents, for instance, has been scrutinized for potentially enhancing antibiotic resistance, underscoring the need for careful selection and use of chemical agents in various applications to prevent unintended environmental impacts (Kampf, 2018).
Propiedades
IUPAC Name |
3-(1-methyltetrazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c1-13-8(10-11-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEAVZFPEYKYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)







![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)




